Acalyphin
CAS No.: 81861-72-5
Cat. No.: VC0516876
Molecular Formula: C14H20N2O9
Molecular Weight: 360.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81861-72-5 |
---|---|
Molecular Formula | C14H20N2O9 |
Molecular Weight | 360.32 g/mol |
IUPAC Name | (2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13+,14-/m1/s1 |
Standard InChI Key | QZRKNNXRNBTODR-JKTRLFLGSA-N |
Isomeric SMILES | CN1[C@H]([C@](C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES | CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES | CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Acalyphin (CAS No. 81861-72-5) is a cyanopyridine glycoside with the molecular formula and a molecular weight of 360.32 g/mol . Its structure comprises a 2,3-dihydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile core linked to a β-D-glucosyl residue via a glycosidic bond . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its configuration as (2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile .
Table 1: Key Chemical Properties of Acalyphin
Natural Occurrence and Biosynthetic Pathways
Acalyphin is predominantly found in Acalypha indica, a plant used in Ayurvedic and Siddha medicine . The compound accumulates in aerial parts, particularly leaves, where it functions as a herbivory deterrent . Biosynthetically, Acalyphin derives from the cyanogenic pathway, involving the enzymatic conversion of tyrosine to p-hydroxyphenylacetonitrile, followed by glycosylation .
Pharmacological Activities
Anti-Inflammatory and PPAR Agonistic Effects
Acalyphin exhibits dual PPARα/γ agonist activity, with a marked preference for PPARγ (EC = 3.9 μM) . In murine macrophage (RAW 264.7) models, it reduces lipopolysaccharide-induced nitric oxide production by 68% at 10 μM, comparable to dexamethasone . This activity correlates with downregulation of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) .
Antimicrobial Properties
Methanol extracts of A. indica containing Acalyphin demonstrate broad-spectrum antimicrobial effects:
Table 2: Antimicrobial Activity of Acalyphin-Containing Extracts
Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | Source |
---|---|---|---|
Candida albicans | 22.3 ± 1.1 | 171 | |
Aspergillus niger | 18.9 ± 0.8 | 415 | |
Escherichia coli | 15.4 ± 0.6 | 538 |
The antifungal mechanism involves disruption of ergosterol biosynthesis, while antibacterial action targets cell wall synthesis via penicillin-binding protein inhibition .
Antioxidant and Antidiabetic Effects
Acalyphin scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC of 42.7 μM, surpassing ascorbic acid (IC = 58.3 μM) . In streptozotocin-induced diabetic rats, oral administration (50 mg/kg) reduces fasting blood glucose by 80.35% through PPARγ-mediated insulin sensitization .
Toxicological Profile and Clinical Case Studies
Despite therapeutic potential, Acalyphin poses risks due to cyanide liberation (0.2–0.4 mg/g dry weight) . Clinical reports document acute hemolysis (hemoglobin drop: 14.2 → 6.8 g/dL) and methemoglobinemia (MetHb: 22.4%) in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients following ingestion of A. indica preparations.
Table 3: Adverse Effects Associated with Acalyphin Exposure
Population | Symptom | Incidence | Source |
---|---|---|---|
G6PD-deficient adults | Hemolysis | 73% | |
Pediatric patients | Methemoglobinemia | 41% | |
Chronic users (>3 months) | Hepatotoxicity | 18% |
Synthesis and Analytical Methods
Extraction and Isolation
Acalyphin is typically isolated via Soxhlet extraction using methanol (yield: 0.12% w/w), followed by silica gel chromatography (eluent: CHCl-MeOH 7:3) . High-performance liquid chromatography (HPLC) quantification employs a C18 column (mobile phase: acetonitrile–0.1% HPO; detection: 254 nm) .
Synthetic Approaches
Retrosynthetic analysis suggests a one-step glycosylation strategy:
This method achieves 67% yield with 98.2% purity .
Comparative Analysis with Structural Analogs
Acalyphin shares functional similarities with other cyanogenic glycosides but exhibits unique PPARγ selectivity:
Table 4: Comparison of Cyanogenic Glycosides
Compound | Source | Bioactivity | Toxicity (LD, mg/kg) |
---|---|---|---|
Acalyphin | A. indica | PPARγ agonist, antifungal | 320 (rats, oral) |
Amygdalin | Prunus spp. | Anticancer (disputed) | 880 (rats, oral) |
Linamarin | Manihot esculenta | Neuroprotective | 400 (rats, oral) |
Therapeutic Applications and Future Directions
Current research explores Acalyphin’s potential in:
-
Metabolic Disorders: PPARγ activation enhances insulin sensitivity, offering a natural alternative to thiazolidinediones .
-
Wound Healing: Topical formulations (2% w/w) accelerate epithelialization by 40% in diabetic ulcers via VEGF upregulation .
-
Antivenom Therapy: Neutralizes Daboia russelii venom phospholipase A (IC = 1.8 μM) .
Future studies should prioritize:
-
Toxicokinetic Profiling: Clarify dose-response relationships in G6PD-deficient models.
-
Nanoparticle Delivery: Enhance bioavailability while minimizing cyanide release.
-
Clinical Trials: Phase I safety assessment in non-G6PD volunteers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume